ETHYL 2-[5-(2-CHLOROANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE
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Overview
Description
ETHYL 2-[5-(2-CHLOROANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE is a synthetic organic compound belonging to the class of naphthoquinones It is characterized by the presence of a naphthoquinone core with an amino group substituted by a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
ETHYL 2-[5-(2-CHLOROANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE can be synthesized through the amination of 1,4-naphthoquinone with 4-hydroxyphenylamine. The reaction is typically carried out under aerobic conditions using cerium(III) chloride heptahydrate (CeCl3·7H2O) as a Lewis acid catalyst . The reaction proceeds efficiently, yielding the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[5-(2-CHLOROANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound has been investigated for its effects on endothelial vasodilation and oxidative stress.
Industry: It can be used in the development of dyes and pigments due to its quinone structure.
Mechanism of Action
The mechanism of action of ETHYL 2-[5-(2-CHLOROANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE involves its interaction with cellular components, leading to oxidative stress and modulation of vascular function. The compound can reduce nitric oxide levels and affect endothelial vasodilation, which is mediated by the vascular endothelium . Additionally, its antitumor activity is associated with the induction of oxidative stress in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound of the naphthoquinone family, known for its redox properties.
Juglone (5-Hydroxy-1,4-naphthoquinone): A naturally occurring naphthoquinone with antimicrobial and antitumor properties.
Lawsone (2-Hydroxy-1,4-naphthoquinone): Another natural naphthoquinone used in traditional medicine and as a dye.
Uniqueness
ETHYL 2-[5-(2-CHLOROANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE is unique due to the presence of both amino and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate oxidative stress and vascular function sets it apart from other naphthoquinones, making it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C15H12ClN7O3 |
---|---|
Molecular Weight |
373.75g/mol |
IUPAC Name |
ethyl 2-[8-(2-chloroanilino)-4-oxa-1,3,5,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-12-yl]acetate |
InChI |
InChI=1S/C15H12ClN7O3/c1-2-25-11(24)7-10-19-20-14-12(17-9-6-4-3-5-8(9)16)18-13-15(23(10)14)22-26-21-13/h3-6H,2,7H2,1H3,(H,17,18,21) |
InChI Key |
MAXSGCKJNJKWIL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=NN=C2N1C3=NON=C3N=C2NC4=CC=CC=C4Cl |
Canonical SMILES |
CCOC(=O)CC1=NN=C2N1C3=NON=C3N=C2NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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